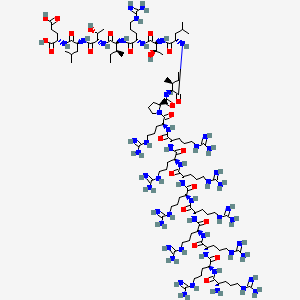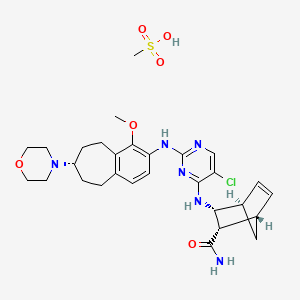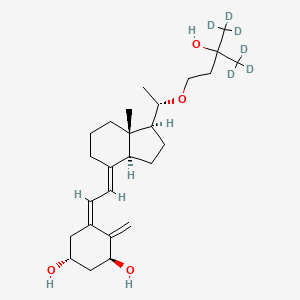
LY2780301
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor this compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Scientific Research Applications
Team Dynamics in Scientific Research
Research indicates that the structure of scientific teams significantly influences the nature of the knowledge they produce. Teams with a flat, egalitarian structure are more likely to innovate disruptively compared to hierarchical teams, which tend to develop existing ideas more often. The study emphasizes the importance of team dynamics in scientific advancement and the training of scientists (Xu, Wu, & Evans, 2022).
Learning Science by Doing Science
The ‘Learning-science-by-doing-science’ (LSDS) model in postsecondary science education offers authentic science research opportunities, driving students to think and act like scientists. This model has been studied for its potential to enhance science learning at the postsecondary level, highlighting its significant role in student engagement and understanding of scientific research processes (Labouta, Kenny, Li, Anikovskiy, Reid, & Cramb, 2018).
Data Sharing and Collaboration in Science
Data sharing is a crucial part of the scientific method, allowing for the verification of results and extending research from prior results. However, scientists often face barriers such as insufficient time and lack of funding. This study highlights the current practices and perceptions of scientists regarding data sharing, pointing out the need for more support in data management and long-term data preservation (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Leadership and Collaboration in Scientific Research
Scientific collaboration is essential for integrating less developed countries into research activities. The study analyzes the interactions between countries of differing human development levels in scientific publications, focusing on authorship order and correspondence addresses. It concludes that cooperative links between countries of very high and medium/low human development are crucial for incorporating research activities into less developed nations (González-Alcaide, Park, Huamaní, & Ramos, 2017).
Role of Non-Coding RNAs in Scientific Research
Long non-coding RNAs (lncRNAs) have attracted significant attention in scientific research due to their involvement in critical biological processes and their contribution to the development of various human complex diseases. This review introduces the functions of lncRNAs, their relation to diseases, and discusses computational models used to identify disease-related lncRNAs, shedding light on their potential for understanding disease mechanisms and for use in diagnosis, treatment, prognosis, and prevention (Chen, Yan, Zhang, & You, 2016).
properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)


